molecular formula C13H9FN4O4 B12415887 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

Cat. No.: B12415887
M. Wt: 307.25 g/mol
InChI Key: WELVTVZWNPRATB-MTEYIRTJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 typically involves the reaction of 4-Fluorobenzaldehyde with 2,4-dinitrophenylhydrazine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in a neat form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is widely used in scientific research for:

Mechanism of Action

The mechanism of action of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound can alter the metabolic and pharmacokinetic profiles of drugs, providing insights into their behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone: The non-deuterated version of the compound.

    4-Chlorobenzaldehyde 2,4-dinitrophenylhydrazone: A similar compound with a chlorine atom instead of fluorine.

    4-Bromobenzaldehyde 2,4-dinitrophenylhydrazone: Contains a bromine atom in place of fluorine

Uniqueness

The uniqueness of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 lies in its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies. This labeling allows for more precise tracking and analysis compared to its non-deuterated counterparts .

Properties

Molecular Formula

C13H9FN4O4

Molecular Weight

307.25 g/mol

IUPAC Name

2,3,5-trideuterio-N-[(E)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline

InChI

InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+/i5D,6D,7D

InChI Key

WELVTVZWNPRATB-MTEYIRTJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C/C2=CC=C(C=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

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